8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride
Description
8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride is a polycyclic aromatic cation characterized by a fused tetracyclic system combining isoquinoline and phenanthridine moieties. This compound serves as a critical precursor in on-surface synthesis and 1,3-dipolar cycloaddition reactions. Its bifunctional design—featuring a reactive azomethine ylide "head" and a sterically accessible "tail" (e.g., cyano or tert-butyl groups)—enables repetitive intermolecular coupling on metal substrates like Au(111), forming conductive polyaromatic chains . The antiaromatic nature of its cycloaddition products contributes to narrow HOMO-LUMO gaps, enhancing molecular conductivity . Applications span materials science, particularly in constructing nanostructures and antiaromatic porphyrinoids .
Properties
Molecular Formula |
C20H14ClN |
|---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
1-azoniapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1,3,5,7,9(21),10,12,14,16,18-decaene;chloride |
InChI |
InChI=1S/C20H14N.ClH/c1-3-8-16-14(6-1)12-21-13-15-7-2-4-9-17(15)19-11-5-10-18(16)20(19)21;/h1-12H,13H2;1H/q+1;/p-1 |
InChI Key |
LCTVXALGAPVRJQ-UHFFFAOYSA-M |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC4=C3[N+]1=CC5=CC=CC=C45.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride typically involves a 1,3-dipolar cycloaddition reaction. For instance, a reaction between 2-(tert-butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride and NiII norcorrole in the presence of a base can produce chiral derivatives of the polycyclic system . The reaction conditions often require a base to facilitate the cycloaddition process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride can undergo various chemical reactions, including:
Cycloaddition Reactions: As mentioned, it can participate in 1,3-dipolar cycloaddition reactions to form complex polycyclic structures.
Dehydrogenation Reactions: The cycloaddition products can be further dehydrogenated to produce dibenzoullazine ortho-fused antiaromatic porphyrinoids.
Common Reagents and Conditions:
Bases: Used in cycloaddition reactions to facilitate the formation of the desired products.
Oxidizing Agents: Such as DDQ, used in dehydrogenation reactions to achieve the final product.
Major Products:
Chiral Derivatives: Formed from cycloaddition reactions.
Antiaromatic Porphyrinoids: Resulting from dehydrogenation of the cycloaddition products.
Scientific Research Applications
Based on the search results, information regarding the applications of 8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride is limited. However, the available data does shed light on its role as a precursor in synthesizing various nitrogen-containing polycyclic aromatic hydrocarbons and related compounds .
Synthesis and Use in Cycloadditions
- General Synthesis : this compound is used as a reactant in chemical reactions performed under controlled conditions, typically in a glove box or using Schlenk techniques under an argon atmosphere to ensure an inert environment .
- Precursor Role : It serves as a precursor in synthesizing nitrogen-doped zigzag-edge peripheries .
- Cycloaddition Reactions : This compound is utilized in 1,3-dipolar cycloadditions to form nitrogen-containing polyaromatic hydrocarbons . For example, it reacts with dimethyl acetylenedicarboxylate in the presence of triethylamine to yield a yellow powder, meso-Dimethyl 8-t-butyl-2a,13b-dihydrobenzo[7,8]indolizino[6,5,4,3-def]phenanthridine-1,2-dicarboxylate . It also reacts with diphenylacetylene to yield 8-t-Butyl-1,2-diphenylbenzo[7,8]indolizino[6,5,4,3-def]phenanthridine .
Reactions and Products
The compound this compound (referred to as compound 5 in the search result ) is a versatile intermediate in synthesizing complex polycyclic structures.
- With Dimethyl Acetylenedicarboxylate :
- With Diphenylacetylene :
- With Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate :
- With Methyl Acrylate :
Catalysis
Mechanism of Action
The mechanism of action of 8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride involves its ability to participate in cycloaddition and dehydrogenation reactions. These reactions allow it to form complex polycyclic structures that can interact with various molecular targets. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
Pyrano[4,3,2-de]chromenium Chloride Derivatives
Structural Features :
- Core: Tricyclic pyrano[4,3,2-de]chromenium system with variable substituents (e.g., methoxy, dimethylamino, fluorophenyl).
- Key Example: 5-[4-(dimethylamino)phenyl]-8-hydroxy-2-phenylpyrano[4,3,2-de]chromenium chloride (Compound 1 in ).
Comparison :
- Reactivity: Unlike the isoquinolino-phenanthridinium chloride, these derivatives undergo pH-dependent structural rearrangements (e.g., flavylium ↔ quinoidal transitions) but lack cycloaddition reactivity .
- Applications : Primarily studied as red wine pigment analogs for photostability and colorimetric properties, contrasting with the subject compound’s role in conductive materials .
Data Table :
| Compound Class | Core Structure | Key Substituents | Reactivity | Applications |
|---|---|---|---|---|
| Isoquinolino-phenanthridinium | Tetracyclic fused | Cyano, tert-butyl | 1,3-Cycloaddition | Nanostructures, Conductors |
| Pyrano[4,3,2-de]chromenium | Tricyclic pyrano-chrome | Hydroxy, aryl | pH-dependent shifts | Pigment chemistry |
Pyrroloiminoquinones (Makaluvamines, Discorhabdins)
Structural Features :
- Core: Pyrrolo[4,3,2-de]quinoline (makaluvamines) or pyrido[2,3-h]pyrrolo[4,3,2-de]quinoline (discorhabdins) .
- Key Example : Makaluvamine C, a cytotoxic marine alkaloid.
Comparison :
- Bioactivity: Pyrroloiminoquinones exhibit anticancer and antimicrobial activities, while the subject compound is non-bioactive and used in materials synthesis .
- Structural Complexity: Discorhabdins possess additional pyrido rings, increasing rigidity compared to the isoquinolino-phenanthridinium’s planar tetracyclic system .
9H-Quinolino[4,3,2-de][1,10]phenanthrolin-9-one (Ascididemin)
Structural Features :
- Core: Tetracyclic system with a ketone group and distinct quinoline-phenanthroline fusion .
- Key Example : Ascididemin (C18H9N3O), a cytotoxic marine natural product.
Comparison :
Cinnolino[2,3-f]phenanthridin-ium Salts
Structural Features :
- Core: Cinnoline-fused phenanthridine system .
- Key Example: Polycyclic cinnolino[2,3-f]phenanthridin-9-ium salts.
Comparison :
Norcorrole Cycloaddition Adducts
Structural Features :
- Core: Dibenzoullazine-fused antiaromatic porphyrinoids .
- Key Example: Ni(II) norcorrole adducts with fused pyrrole subunits.
Comparison :
- Reactivity: The subject compound reacts with norcorroles to form chiral adducts, while analogous azomethine ylides yield planar structures without macrocyclic fusion .
- Electronic Properties : Dehydrogenation of adducts enhances antiaromaticity, a trait leveraged in designing conductive materials .
Biological Activity
Introduction
8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride is a complex organic compound with significant biological activity. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry, focusing on its mechanisms of action and therapeutic implications.
Synthesis and Structural Characteristics
The compound is synthesized through various methods, including 1,3-dipolar cycloaddition reactions. The synthesis often involves starting materials such as 2-(tert-butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride, which can be derived from simpler precursors through multi-step organic reactions .
Table 1: Synthesis Overview
| Step | Reaction Type | Starting Material | Product |
|---|---|---|---|
| 1 | Suzuki Coupling | 2,6-Dibromo-4-(tert-butyl)aniline | Intermediate Compound |
| 2 | Proton Abstraction | Intermediate Compound | This compound |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy in inhibiting the growth of various cancer cell lines. For instance, research indicates that this compound can disrupt the binding of HMGA proteins to AT-rich DNA sequences, which is crucial for cancer cell proliferation .
Case Study: Inhibition of HMGA Proteins
In a study examining the effects of various small molecules on HMGA protein binding:
- Compound Tested : this compound
- Concentration : 100 μM
- Outcome : Significant reduction in HMGA/DNA complex formation was observed .
The proposed mechanism involves the compound's ability to bind to DNA and interfere with protein interactions essential for tumor growth. This property positions it as a potential candidate for further development in cancer therapeutics.
Antimicrobial Activity
There are indications that compounds related to isoquinolino[4,3,2-de]phenanthridine structures exhibit antimicrobial properties. These compounds have been tested against various bacterial strains and have shown promising results in inhibiting bacterial growth .
Table 2: Biological Activity Summary
Q & A
Basic Research Questions
Q. What established synthesis protocols exist for 8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via precursor routes, such as starting from 8H-isoquinolino[4,3,2-de]phenanthridin-9-ium tetrafluoroborate. Key steps include deposition on atomically clean Au(111) surfaces at sub-monolayer coverage, followed by thermal or chemical activation to induce on-surface reactions. Intermediate characterization involves mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy to confirm structural integrity . For cycloaddition derivatives, regioselective 1,3-dipolar reactions with Ni(II) norcorrole in the presence of a base yield chiral adducts, analyzed via high-resolution MS and X-ray crystallography .
Q. How is the structural conformation of this compound analyzed under varying dehydrogenation conditions?
- Methodological Answer : Conformational analysis is performed using temperature-dependent NMR and computational modeling (e.g., DFT). Evidence shows that dehydrogenation significantly alters conformation, particularly in the linking moiety. Hydrogen atom positions are mapped via deuterium isotope effects in NMR, while time-resolved UV-vis spectroscopy monitors dynamic changes during dehydrogenation .
Q. What spectroscopic techniques are critical for characterizing derivatives of this compound?
- Methodological Answer : Derivatives are characterized using:
- 1H/13C NMR : To identify aromatic proton environments and substituent effects (e.g., chemical shifts for fused pyrrole subunits at δ 7.2–8.5 ppm) .
- HRMS : For exact mass validation (e.g., molecular ion peaks at m/z 283.2836 for C18H9N3O derivatives) .
- IR Spectroscopy : To detect functional groups (e.g., C-N stretching at 1350–1450 cm⁻¹) .
Advanced Research Questions
Q. How can regioselectivity in 1,3-dipolar cycloaddition reactions involving this compound be systematically controlled?
- Methodological Answer : Regioselectivity is modulated by steric and electronic factors. For example:
- Electron-withdrawing substituents on the dipolarophile favor ortho-adduct formation, verified by X-ray crystallography .
- Base choice (e.g., triethylamine vs. DBU) influences reaction pathways; kinetic studies using stopped-flow UV-vis spectroscopy reveal transition-state stabilization effects .
- Computational analysis (e.g., Fukui indices) predicts reactive sites, validated by isotopic labeling experiments .
Q. What methodologies resolve contradictions in reported bioactivity data for derivatives of this compound?
- Methodological Answer : Contradictions arise from varying assay conditions. Standardized protocols include:
- Cytotoxicity Assays : Use of multiple cell lines (e.g., MCF-7, HeLa) with IC50 comparisons under controlled oxygen levels (normoxic vs. hypoxic) .
- Selectivity Profiling : Competitive binding assays (e.g., fluorescence polarization) to distinguish between DNA intercalation and topoisomerase inhibition .
- Metabolic Stability Tests : Liver microsome assays quantify degradation rates, correlated with bioactivity retention .
Q. How are computational models employed to predict the HOMO-LUMO gaps of antiaromatic derivatives of this compound?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals. Narrow HOMO-LUMO gaps (<2.5 eV) are validated via cyclic voltammetry (e.g., redox potentials at −0.3 V to +0.8 V vs. Ag/AgCl) and UV-vis spectroscopy (absorption edges at 450–600 nm) .
Q. What experimental designs optimize synthetic yields of quinoacridinium salts derived from this compound?
- Methodological Answer : Yield optimization strategies include:
- Solvent Screening : Nitrobenzene enhances one-pot conversion efficiency (33% yield) via stabilization of cationic intermediates .
- Catalyst Selection : Iodine catalysis in cyclopenta[a]phenanthridine synthesis reduces side reactions, confirmed by GC-MS monitoring .
- Stepwise Heating : Controlled thermal gradients (e.g., 80°C to 150°C) minimize decomposition during ring-closing steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
